molecular formula C14H18O2 B13863128 5-Methyl-2-hexenoic acid benzyl ester CAS No. 827573-91-1

5-Methyl-2-hexenoic acid benzyl ester

Cat. No.: B13863128
CAS No.: 827573-91-1
M. Wt: 218.29 g/mol
InChI Key: OFGWWXUQCWASPN-UHFFFAOYSA-N
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Description

5-Methyl-2-hexenoic acid benzyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a benzyl group attached to the ester functional group. The molecular formula of this compound is C13H16O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-hexenoic acid benzyl ester can be achieved through various methods. One common approach involves the esterification of 5-Methyl-2-hexenoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-hexenoic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-hexenoic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-hexenoic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The benzyl group can also interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hexenoic acid methyl ester: Similar structure but with a methyl group instead of a benzyl group.

    2-Hexenoic acid methyl ester: Similar structure but with a different position of the double bond.

    5-Methyl-5-hexenoic acid methyl ester: Similar structure but with a methyl ester group.

Uniqueness

5-Methyl-2-hexenoic acid benzyl ester is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the benzyl group plays a crucial role in the compound’s reactivity and interactions.

Properties

CAS No.

827573-91-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

benzyl 5-methylhex-2-enoate

InChI

InChI=1S/C14H18O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-6,8-10,12H,7,11H2,1-2H3

InChI Key

OFGWWXUQCWASPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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